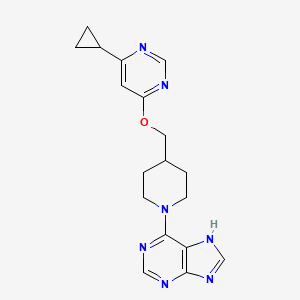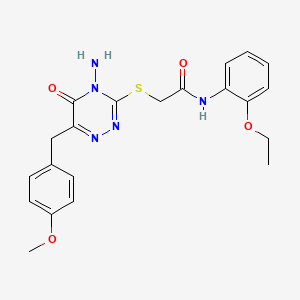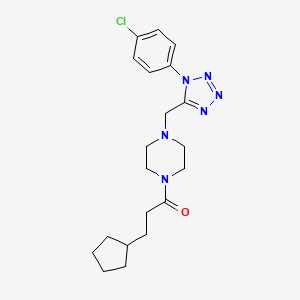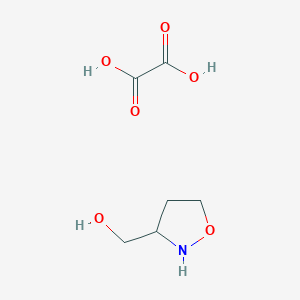
3-(Trifluoromethyl)piperidine-4-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethyl)piperidine-4-carboxylic acid hydrochloride is a fluorinated organic compound with significant applications in pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group imparts unique physicochemical properties, making it a valuable intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)piperidine-4-carboxylic acid hydrochloride typically involves the introduction of the trifluoromethyl group into a piperidine ring. One common method is the reaction of piperidine derivatives with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under basic conditions. The reaction is often carried out in the presence of a base like potassium carbonate or sodium hydride, and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or copper complexes can be employed to facilitate the trifluoromethylation reaction. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products:
Oxidation: Formation of 3-(Trifluoromethyl)piperidine-4-carboxylic acid.
Reduction: Formation of 3-(Trifluoromethyl)piperidine-4-methanol.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound serves as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals. Its unique properties enhance the stability and bioavailability of the resulting compounds.
Biology: In biological research, 3-(Trifluoromethyl)piperidine-4-carboxylic acid hydrochloride is used to study the effects of fluorinated groups on biological activity. It helps in understanding the interaction of fluorinated compounds with biological targets.
Medicine: The compound is a precursor in the synthesis of various drugs, including those targeting neurological disorders and metabolic diseases. Its incorporation into drug molecules can improve their pharmacokinetic properties.
Industry: In the agrochemical industry, it is used to develop pesticides and herbicides with enhanced efficacy and environmental stability. The trifluoromethyl group contributes to the increased potency and selectivity of these agrochemicals.
Mechanism of Action
The mechanism by which 3-(Trifluoromethyl)piperidine-4-carboxylic acid hydrochloride exerts its effects involves the interaction of the trifluoromethyl group with molecular targets. The electronegativity of the fluorine atoms influences the compound’s binding affinity and reactivity. In pharmaceuticals, it can modulate enzyme activity or receptor binding, leading to therapeutic effects. The compound’s stability and lipophilicity also play crucial roles in its biological activity.
Comparison with Similar Compounds
- 3-(Trifluoromethyl)pyridine
- 4-(Trifluoromethyl)piperidine
- 3-(Trifluoromethyl)aniline
Comparison: Compared to these similar compounds, 3-(Trifluoromethyl)piperidine-4-carboxylic acid hydrochloride offers a unique combination of stability and reactivity due to the presence of both the trifluoromethyl group and the piperidine ring. This makes it particularly valuable in the synthesis of bioactive molecules where both properties are desired. Its versatility in undergoing various chemical reactions also sets it apart from other trifluoromethylated compounds.
By understanding the synthesis, reactions, and applications of this compound, researchers can better utilize this compound in developing new pharmaceuticals and agrochemicals with improved properties.
Properties
IUPAC Name |
3-(trifluoromethyl)piperidine-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO2.ClH/c8-7(9,10)5-3-11-2-1-4(5)6(12)13;/h4-5,11H,1-3H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGNRZWPYUSBNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C(=O)O)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl N-[4-(bromomethyl)phenyl]carbamate](/img/structure/B2695344.png)


![N-(4-butylphenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2695350.png)
![1'-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2695352.png)

![1-(4-(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2695354.png)
![2-(4-methylphenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide](/img/structure/B2695355.png)
methyl}-4-hydroxy-2H-chromen-2-one](/img/structure/B2695356.png)
![3-(2H-1,3-benzodioxol-5-yl)-6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2695357.png)
![N-[1-(3-Bromophenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2695359.png)
![(E)-N'-{5-[(1E)-1-cyano-2-(4-methoxyphenyl)eth-1-en-1-yl]-1,3,4-thiadiazol-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2695362.png)


